REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.[NH:13]1[CH2:18][CH2:17][S:16][CH2:15][CH2:14]1>O1CCOCC1>[S:16]1[CH2:17][CH2:18][N:13]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[C:4]([Cl:12])[N:3]=2)[CH2:14][CH2:15]1
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Name
|
|
Quantity
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19.8 g
|
Type
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reactant
|
Smiles
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ClC1=NC(=CC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
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N1CCSCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 7 hours
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Duration
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7 h
|
Type
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FILTRATION
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Details
|
Thereafter, the precipitated thiomorpholine hydrochloride was suction-filtered off
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
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Details
|
water was added to the residue
|
Type
|
FILTRATION
|
Details
|
The reaction product was suction-filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
S1CCN(CC1)C1=NC(=CC2=CC=CC=C12)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |